molecular formula C7H13N3O3 B13729665 Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- CAS No. 33024-62-3

Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-

Cat. No.: B13729665
CAS No.: 33024-62-3
M. Wt: 187.20 g/mol
InChI Key: YNCHGGQBYMXIDI-UHFFFAOYSA-N
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Description

Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-: is a chemical compound with the molecular formula C7H13N3O3 It is a derivative of urea, featuring a nitroso group and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- typically involves the reaction of 1-methyl-1-nitroso-urea with tetrahydro-2H-pyran-4-ylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can disrupt key biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- lies in its combination of a nitroso group and a tetrahydro-2H-pyran ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

33024-62-3

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

1-methyl-1-nitroso-3-(oxan-4-yl)urea

InChI

InChI=1S/C7H13N3O3/c1-10(9-12)7(11)8-6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,8,11)

InChI Key

YNCHGGQBYMXIDI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1CCOCC1)N=O

Origin of Product

United States

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